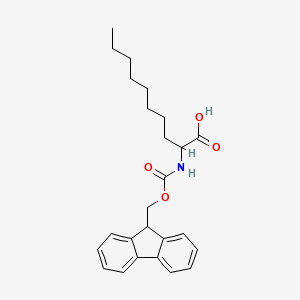
2-Hydrazinyl-5-nitrothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-5-nitrothiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydrazinyl-5-nitrothiazole can be synthesized through the reaction of 2-bromo-5-nitrothiazole with hydrazine monohydrate in tetrahydrofuran. The reaction is typically carried out at ambient temperature for about 3 hours. The resultant product is then filtered, washed with diethyl ether, and dried under high vacuum to obtain this compound as a rust-colored solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydrazinyl-5-nitrothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Conversion to 2-amino-5-nitrothiazole.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antimalarial, and antitubercular activities.
Medicine: Potential use in the development of new therapeutic agents for treating infectious diseases.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The biological activity of 2-Hydrazinyl-5-nitrothiazole is primarily attributed to its ability to interact with various molecular targets. For instance, its antitubercular activity is linked to its interaction with the KasA protein of Mycobacterium tuberculosis, inhibiting the synthesis of mycolic acids essential for bacterial cell wall integrity . The compound’s antimicrobial properties are due to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.
Comparaison Avec Des Composés Similaires
2-Amino-5-nitrothiazole: Similar in structure but lacks the hydrazinyl group.
2-(2-Hydrazinyl)thiazole derivatives: These compounds have been evaluated for their antimalarial activity and contain various substituents at different positions.
Uniqueness: 2-Hydrazinyl-5-nitrothiazole is unique due to its specific combination of the hydrazinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific desired properties.
Propriétés
IUPAC Name |
(5-nitro-1,3-thiazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S/c4-6-3-5-1-2(10-3)7(8)9/h1H,4H2,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVSOCSUVIZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














